molecular formula C8H6Cl2F3N B8480838 Pyridine, 4,5-bis(chloromethyl)-2-(trifluoromethyl)-

Pyridine, 4,5-bis(chloromethyl)-2-(trifluoromethyl)-

Cat. No.: B8480838
M. Wt: 244.04 g/mol
InChI Key: YDMBKVMFDIDSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 4,5-bis(chloromethyl)-2-(trifluoromethyl)- is a useful research compound. Its molecular formula is C8H6Cl2F3N and its molecular weight is 244.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine, 4,5-bis(chloromethyl)-2-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 4,5-bis(chloromethyl)-2-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6Cl2F3N

Molecular Weight

244.04 g/mol

IUPAC Name

4,5-bis(chloromethyl)-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H6Cl2F3N/c9-2-5-1-7(8(11,12)13)14-4-6(5)3-10/h1,4H,2-3H2

InChI Key

YDMBKVMFDIDSDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)CCl)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a room temperature suspension of 2.5 mmol (5-Hydroxymethyl-2-trifluoromethyl-pyridin-4-yl)-methanol (CAS: 765298-25-7) in 3 ml dichloromethane was added dropwise 12.5 mmol thionylchloride. After 1 hour, the reaction mixture was evaporated in vacuo. The residue was dissolved in dichloromethane and washed with saturated sodium bicarbonate solution, dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by chromatography (SiO2, heptane/ethyl acetate) to yield the title compound as a light yellow oil (66% yield). MS (m/e): 243.0 (M−H, 100%)
Name
(5-Hydroxymethyl-2-trifluoromethyl-pyridin-4-yl)-methanol
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
12.5 mmol
Type
reactant
Reaction Step Two
Yield
66%

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